

# 2-Aminothiazole-5-carboxylic acid CAS number 40283-46-3 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminothiazole-5-carboxylic acid

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An In-depth Technical Guide to **2-Aminothiazole-5-carboxylic acid** (CAS: 40283-46-3)

## For Researchers, Scientists, and Drug Development Professionals

### Core Properties and Characteristics

**2-Aminothiazole-5-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid thiazole core, coupled with the versatile reactivity of its amino and carboxylic acid functional groups, makes it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. It is notably a key intermediate in the synthesis of kinase inhibitors, such as Dasatinib and its analogues.<sup>[1][2]</sup>

### Physicochemical Properties

The fundamental physicochemical properties of **2-Aminothiazole-5-carboxylic acid** are summarized below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributable to the purity of the material or the measurement conditions.

Property	Value	Source(s)
CAS Number	40283-46-3	[3][4]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> S	[3][4]
Molecular Weight	144.15 g/mol	[3]
Appearance	White to yellow crystalline powder	-
Melting Point	214-216 °C	[3]
182-184 °C	-	
168-171 °C	[1]	
Boiling Point	415.0 ± 18.0 °C at 760 mmHg (Predicted)	[3]
Density	1.7 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3]
LogP	0.06 (Predicted)	[3]
pKa (Amine)	~5.39 (for parent 2-Aminothiazole)	[5]
pKa (Acid)	No data available	-
Solubility	Generally soluble in polar solvents	[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Aminothiazole-5-carboxylic acid**. Key spectral data are provided below.

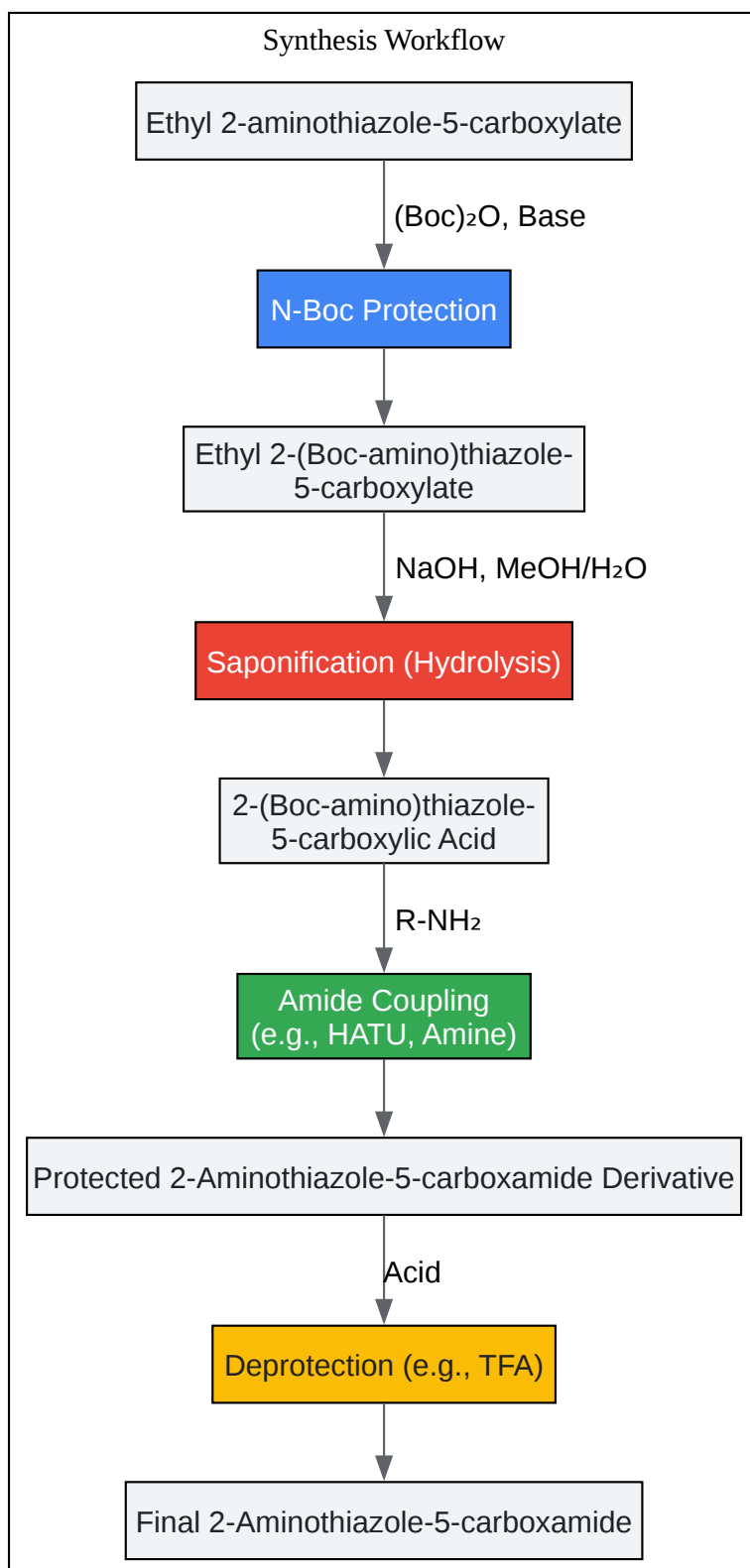
Spectrum Type	Data	Source(s)
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ): δ 7.81 (s, 1H, thiazole-H), 8.99 (br s, 2H, NH <sub>2</sub> ) ppm	[1]
<sup>13</sup> C NMR	No direct data available. Data for 2-amino-5-phenylthiazole-4-carboxylic acid shows signals at δ 128.35, 128.68, 129.88, 131.66, 131.98, 137.54, 164.2, 166.13.	[7]
Mass Spec. (HRMS-ESI)	m/z [M+H] <sup>+</sup> : Calculated: 145.1475, Found: 145.1502	[1]
Infrared (IR)	No direct data available. Expected peaks: ~3400 cm <sup>-1</sup> (N-H stretch), 2500-3300 cm <sup>-1</sup> (broad, O-H stretch), ~1700 cm <sup>-1</sup> (C=O stretch).	[7]

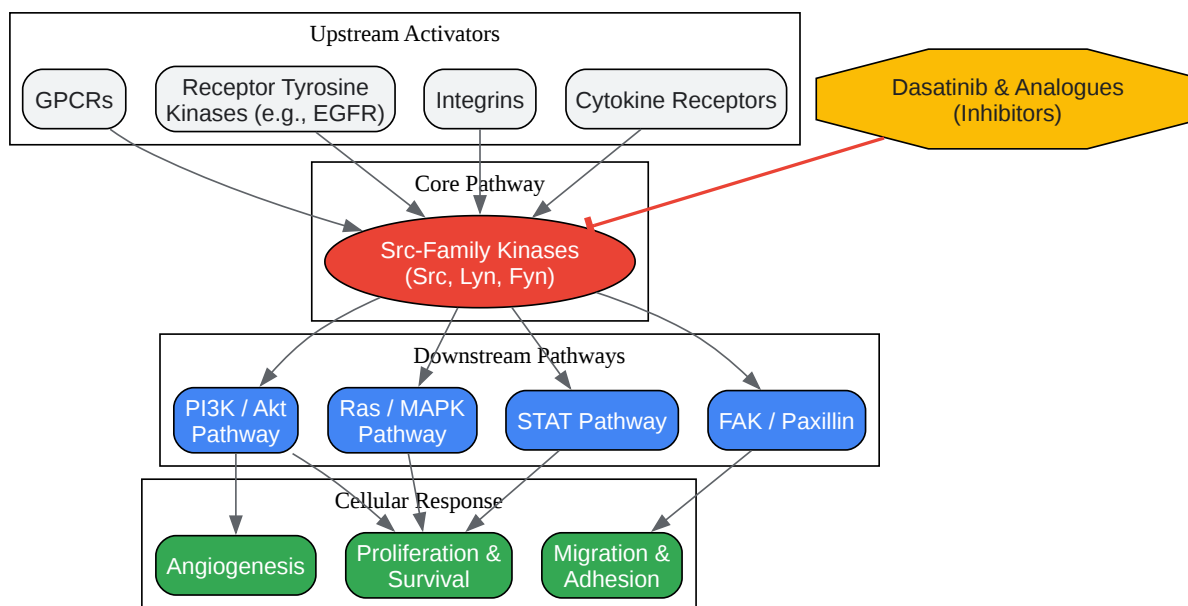
## Synthetic Protocols and Reactivity

**2-Aminothiazole-5-carboxylic acid** serves as a versatile precursor in multi-step syntheses. Its bifunctional nature allows for selective modification at either the amino or carboxylic acid group.

## Experimental Workflow: Synthesis of a 2-Aminothiazole-5-carboxamide Derivative

The following workflow illustrates a common synthetic sequence used in drug discovery programs, starting from the ethyl ester of the title compound to yield a functionalized amide, a core component of many kinase inhibitors.[8]





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- To cite this document: BenchChem. [2-Aminothiazole-5-carboxylic acid CAS number 40283-46-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267299#2-aminothiazole-5-carboxylic-acid-cas-number-40283-46-3-properties]

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